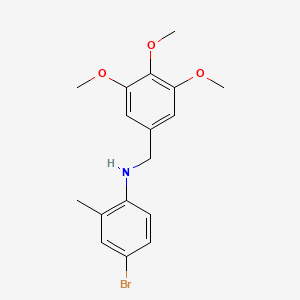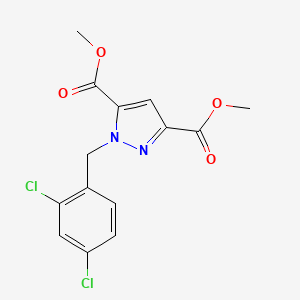
(4-bromo-2-methylphenyl)(3,4,5-trimethoxybenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromo-2-methylphenyl)(3,4,5-trimethoxybenzyl)amine, commonly known as 'BOB' is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BOB belongs to the class of phenethylamines, which are known to exhibit psychoactive properties. However, BOB is unique in its structure and has been found to have a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of BOB is not fully understood. However, it is believed that BOB acts as a partial agonist at the 5-HT2A receptor, which leads to the activation of downstream signaling pathways. This activation of signaling pathways is believed to be responsible for the therapeutic effects of BOB.
Biochemical and Physiological Effects:
BOB has been found to have a wide range of biochemical and physiological effects. BOB has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, which leads to an increase in mood, cognition, and perception. BOB has also been found to increase the activity of the prefrontal cortex, which is involved in the regulation of attention, decision making, and working memory. These findings suggest that BOB has the potential to be used as a cognitive enhancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using BOB in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various diseases. However, one of the limitations of using BOB in lab experiments is its potential for psychoactive effects, which can complicate the interpretation of results.
Future Directions
For research on BOB include the development of BOB analogs, exploration of BOB as a potential treatment for other diseases, and the role of BOB in the regulation of neuroplasticity and neurogenesis.
Synthesis Methods
The synthesis of BOB involves a multi-step process that requires expertise in organic chemistry. The synthesis of BOB starts with the reaction of 3,4,5-trimethoxybenzaldehyde with 4-bromo-2-methylphenylamine in the presence of a reducing agent such as sodium borohydride. The product obtained from this reaction is then subjected to a series of purification steps to obtain pure BOB. The yield of BOB obtained from this synthesis method is around 50%.
Scientific Research Applications
BOB has been studied extensively for its potential therapeutic applications in the treatment of various diseases. One of the most promising applications of BOB is its use as a serotonin receptor agonist. BOB has been found to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. BOB has also been found to have a moderate affinity for the 5-HT2C receptor, which is involved in the regulation of appetite and mood. These findings have led to the exploration of BOB as a potential treatment for depression, anxiety, and other mood disorders.
properties
IUPAC Name |
4-bromo-2-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3/c1-11-7-13(18)5-6-14(11)19-10-12-8-15(20-2)17(22-4)16(9-12)21-3/h5-9,19H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOBRGQZWXQNOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-acetyl-4-(4-bromophenyl)-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5049415.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5049418.png)
![1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine](/img/structure/B5049422.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B5049428.png)
![N-[5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5049436.png)
![2-chloro-3-[(4-chlorophenyl)amino]naphthoquinone](/img/structure/B5049448.png)

![2-chloro-1-[3-(3-methoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B5049463.png)
![N~1~-1-naphthyl-N~2~-[(2-nitrophenyl)sulfonyl]valinamide](/img/structure/B5049474.png)

![10-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B5049500.png)
![N,N-diethyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5049508.png)
![3-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5049512.png)
![4-(4-methoxy-2,5-dimethylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5049530.png)